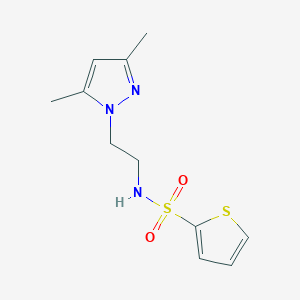

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

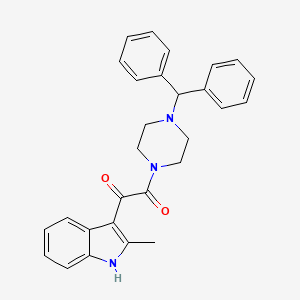

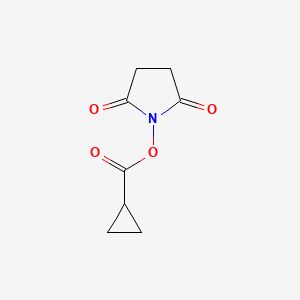

“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide” is a complex organic compound. It contains a 3,5-dimethyl-1H-pyrazol moiety, which is a type of pyrazole with two methyl substituents . It also contains a thiophene moiety, which is a five-membered ring with four carbon atoms and one sulfur atom.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

- The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown potential as antibacterial agents. Compounds synthesized exhibited significant antibacterial activity against various bacterial strains, highlighting their potential in addressing antibiotic resistance and infectious diseases (Azab, Youssef, & El-Bordany, 2013).

Enzyme Inhibition for Therapeutic Applications

- Studies on the synthesis and characterization of metal complexes of pyrazole-based sulfonamide have revealed their inhibitory effects on human erythrocyte carbonic anhydrase isoenzymes I and II. These complexes exhibited more effective inhibitory activity than the corresponding free ligand and a control compound, suggesting potential therapeutic applications in conditions where carbonic anhydrase activity is implicated (Büyükkıdan et al., 2017).

Anticancer Potential

- The synthesis of polymethoxylated-pyrazoline benzene sulfonamides and their investigation for cytotoxic activities on tumor and non-tumor cell lines have revealed compounds with promising tumor selectivity. These compounds showed superior carbonic anhydrase inhibitory activity, suggesting a potential pathway for anticancer therapy (Kucukoglu et al., 2016).

Antioxidant and Anti-Inflammatory Properties

- Research into the synthesis and antimicrobial activity of pyrazole-based sulfonamide derivatives has also indicated significant antioxidant activities among synthesized compounds. These findings suggest potential applications in managing oxidative stress-related conditions and inflammation (Badgujar, More, & Meshram, 2018).

Multi-Target Drug Development

- The N-alkylation of sulfonamide moieties in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been studied as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach could be beneficial in the treatment of complex diseases by targeting multiple receptors or biochemical pathways (Canale et al., 2016).

Mechanism of Action

Target of Action

Similar compounds with a 3,5-dimethylpyrazole moiety have been reported to show a broad range of biological activities .

Mode of Action

Compounds with similar structures have been reported to interact with their targets in various ways, leading to different biological activities .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways, leading to different biological activities .

Pharmacokinetics

A compound with a similar structure was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .

Result of Action

Compounds with similar structures have been reported to show a broad range of biological activities .

properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S2/c1-9-8-10(2)14(13-9)6-5-12-18(15,16)11-4-3-7-17-11/h3-4,7-8,12H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDULJDBQPPLJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=CS2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-(3-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2810892.png)

![N-Fmoc-(+/-)cis (exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

![N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2810907.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2810908.png)